molecular formula C13H12O3S B8613395 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid CAS No. 1140461-96-6

3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid

Cat. No.: B8613395
CAS No.: 1140461-96-6
M. Wt: 248.30 g/mol
InChI Key: SXNAHQSDVHVART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 3-position and a 4-methyl-3-thienyl group at the 4-position of the benzoic acid core

Preparation Methods

The synthesis of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of magnesium and diethyl ether, followed by treatment with carbon dioxide .

Chemical Reactions Analysis

3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and thienyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and thienyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .

Comparison with Similar Compounds

3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

CAS No.

1140461-96-6

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

3-methoxy-4-(4-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C13H12O3S/c1-8-6-17-7-11(8)10-4-3-9(13(14)15)5-12(10)16-2/h3-7H,1-2H3,(H,14,15)

InChI Key

SXNAHQSDVHVART-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=C(C=C(C=C2)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared following procedure described for Intermediate 5, step 2, but starting from methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate (2.30 g; 8.77 mmol; 1 eq.), affording the title compound as a brown solid (1.81 g, 83%). 1H NMR: (DMSO-d6, 300 MHz) δ 13.05 (s, 1H), 7.62-7.59 (m, 2H), 7.40-7.39 (d, J=3.23 Hz, 1H), 7.32-7.29 (d, J=7.48 Hz, 1H), 7.25-7.23 (m, 1H), 3.82 (s, 3H), 2.99 (s, 3H). LC/MS (Method A): 248.8 (M+H)+; 246.9 (M−H)−. HPLC (Method A) Rt 3.99 min (Purity: 97.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A suspension of methyl 4-bromo-3-methoxybenzoate (2.5 g; 10.2 mmol; 1.00 eq.), 4-methyl-3-thiopheneboronic acid (Aldrich 542393; 1.59 g; 11.2 mmol; 1.1 eq.), potassium carbonate (7.05 g; 51 mmol; 5 eq.) and Pd(PPh3)4 (1.18 g; 1 mmol; 0.1 eq.) in toluene (12.5 mL) and water (12.5 mL) was refluxed for 5 hours. The reaction mixture was cooled down to room temperature and filtered through a pad of CELITE which was further washed with toluene (200 mL). The filtrate was concentrated in vacuo and the residue taken up in Ethyl acetate (400 mL). The organic layer was washed with sat. aq. NaHCO3 (100 mL), water (100 mL) and brine (100 mL) then dried over magnesium sulfate and concentrated in vacuo. The residue (2.3 g; 8.77 mmol; 1 eq.) was taken up in EtOH (69 mL), sodium hydroxide (5M; 5.26 mL; 26.3 mmol; 3 eq.) was added and the reaction mixture was stirred at 60° C. for one hour. After concentration in vacuo, the residue was taken up in water (200 mL) and the aqueous phase was washed with Ethyl acetate then acidified to pH 2 with conc. HCl. The solution was concentrated to ca. 100 mL and the precipitate filtered off and dried to afford the title compound (1.81 g, 71%) as a brown solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
catalyst
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate obtained in step 1 (2.30 g; 8.77 mmol) in EtOH (70 mL), was added at RT an aqueous solution of sodium hydroxide (5 M; 5.26 mL; 26.31 mmol). The reaction mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under vacuum to give a brown solid. It was taken up in water and the aqueous phase was washed twice with EtOAc. Aqueous phase was acidified with concentrated HCl (2 mL) to pH 2. Then it was concentrated under vacuum until a precipitate was formed (⅓ of volume). The suspension was filtered off and dried under vacuum, affording the title compound as a brown solid (1.81 g, 83% for 2 steps). 1H NMR: (DMSO-d5) δ 13.05 (s, 1H), 7.62-7.59 (m, 2H), 7.40-7.39 (d, J=3.23 Hz, 1H), 7.32-7.29 (d, J=7.48 Hz, 1H), 7.25-7.23 (m, 1H), 3.82 (s, 3H), 2.99 (s, 3H). LC/MS (Method A): 248.8 (M+H)+; 246.9 (M−H)−. HPLC (Method A) Rt 3.99 min (Purity: 97.4%).
Name
methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.